molecular formula C6H2Cl5N B11703313 3,4,5-Trichloro-2-(dichloromethyl)pyridine CAS No. 7041-22-7

3,4,5-Trichloro-2-(dichloromethyl)pyridine

Cat. No.: B11703313
CAS No.: 7041-22-7
M. Wt: 265.3 g/mol
InChI Key: ISJBPOYWLKRORP-UHFFFAOYSA-N
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Description

3,4,5-Trichloro-2-(dichloromethyl)pyridine is a chlorinated pyridine derivative. It is known for its high reactivity and is used in various chemical processes. This compound is characterized by the presence of three chlorine atoms and a dichloromethyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trichloro-2-(dichloromethyl)pyridine typically involves the chlorination of 2-(dichloromethyl)pyridine. This process can be carried out using chlorine gas in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the selective chlorination at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts to achieve high yields. The reaction is typically conducted in large reactors with precise control over temperature and pressure to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichloro-2-(dichloromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5-Trichloro-2-(dichloromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-Trichloro-2-(dichloromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The presence of multiple chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trichloropyridine
  • 3,5,6-Trichloro-2-pyridinol
  • 2-(Dichloromethyl)pyridine

Uniqueness

3,4,5-Trichloro-2-(dichloromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of chlorine atoms and the dichloromethyl group imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

CAS No.

7041-22-7

Molecular Formula

C6H2Cl5N

Molecular Weight

265.3 g/mol

IUPAC Name

3,4,5-trichloro-2-(dichloromethyl)pyridine

InChI

InChI=1S/C6H2Cl5N/c7-2-1-12-5(6(10)11)4(9)3(2)8/h1,6H

InChI Key

ISJBPOYWLKRORP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)C(Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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